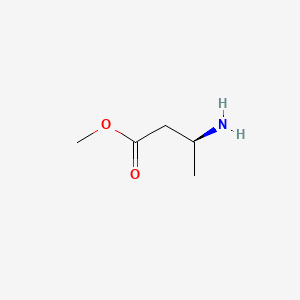

Methyl (3S)-3-aminobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (3S)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQZRROQIBFBPS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429332 | |

| Record name | Methyl (3S)-3-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83509-89-1 | |

| Record name | Methyl (3S)-3-aminobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83509-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3S)-3-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Sustainable Synthesis of Methyl (3S)-3-aminobutanoate from Renewable Feedstocks

Foreword

The imperative for sustainable practices in chemical manufacturing has catalyzed a paradigm shift, steering the industry away from its reliance on petrochemical feedstocks towards renewable, bio-based alternatives.[1][2][3] Within the pharmaceutical sector, this transition is particularly critical for the synthesis of chiral building blocks—enantiomerically pure compounds that form the backbone of many modern therapeutics. Methyl (3S)-3-aminobutanoate, a key chiral intermediate for important pharmaceuticals like β-lactam antibiotics and antiviral agents, stands as a prime candidate for green synthesis strategies.[4][5] This guide provides an in-depth technical exploration of scientifically robust and sustainable methodologies for producing this compound, designed for researchers, chemists, and professionals in drug development. We will dissect chemoenzymatic and biocatalytic pathways that leverage the specificity of enzymes and the abundance of renewable starting materials, offering a blueprint for environmentally responsible and efficient chemical synthesis.

Chapter 1: Biocatalytic Asymmetric Synthesis via Transaminase-Catalyzed Reductive Amination

Scientific Principle: The Elegance of Asymmetric Biocatalysis

The direct asymmetric amination of a prochiral ketone into a single-enantiomer amine represents one of the most elegant and atom-economical strategies in modern synthesis. ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (like isopropylamine or alanine) to a carbonyl acceptor.[6] By employing an (S)-selective ω-transaminase, a prochiral β-keto ester can be converted directly to the desired (S)-β-amino ester with exceptional enantiopurity, often exceeding 99% enantiomeric excess (e.e.).[7][8] This approach circumvents the need for chiral auxiliaries or protecting groups and operates under mild, aqueous conditions, aligning perfectly with the principles of green chemistry.

Renewable Feedstock: The β-Keto Ester Precursor

The key precursor for this route is methyl acetoacetate. While traditionally derived from petrochemicals, a sustainable pathway exists starting from biomass. Fermentation of sugars can produce bio-ethanol, which can be oxidized to acetic acid. Dimerization of acetic acid yields diketene, which can then be reacted with methanol to form methyl acetoacetate. This bio-based route provides a direct link from renewable carbohydrates to the necessary prochiral ketone.

Experimental Workflow: From Renewable Carbon to Chiral Amine

The overall process can be visualized as a multi-step conversion from a basic renewable source to the final high-value product.

Caption: Chemoenzymatic pathway via kinetic resolution of a racemic intermediate.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol outlines the resolution of racemic methyl 3-aminobutanoate using immobilized CALB.

-

Reaction Setup: To a stirred vessel, add racemic methyl 3-aminobutanoate (1 equivalent).

-

Solvent and Acyl Donor: Add an organic solvent such as diisopropyl ether or use ethyl acetate (5-10 volumes), which also serves as the acyl donor. [9]The use of ethyl acetate as both solvent and acyl donor creates a highly efficient, high-concentration system.

-

Enzyme Addition: Add immobilized Candida antarctica Lipase B (e.g., Novozym 435) at a loading of 10-20% by weight of the substrate.

-

Reaction Conditions: Heat the mixture to 45-60°C and stir. The reaction is anhydrous.

-

Monitoring: Monitor the reaction by chiral HPLC until approximately 50% conversion is reached. It is critical to stop the reaction at this point to achieve the highest possible enantiomeric excess for the remaining substrate.

-

Work-up and Separation:

-

Filter off the immobilized enzyme, which can be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

The resulting mixture of the unreacted (S)-ester and the N-acetylated (R)-ester can be separated by column chromatography or by acid/base extraction. The basicity of the remaining free amine allows it to be separated from the neutral amide.

-

Performance Data

| Parameter | Typical Value | Rationale & Insights |

| Conversion | ~50% | The theoretical maximum yield for any kinetic resolution is 50%. Pushing the conversion beyond this point will decrease the enantiomeric excess of the remaining substrate. |

| Enantiomeric Excess | > 99% e.e. | CALB exhibits an exceptionally high enantioselectivity (E-value > 100) for this transformation, ensuring the remaining (S)-ester is of very high optical purity. [9] |

| Yield | 40-48% | The yield is inherently limited to a maximum of 50%. Practical yields are slightly lower due to losses during separation and purification. |

| Enzyme Reusability | > 10 cycles | Immobilized lipases are generally robust and can be recycled multiple times, which is a significant advantage for process economics and sustainability. |

Chapter 3: Direct Esterification of Bio-derived (S)-3-Aminobutanoic Acid

Scientific Principle: Classic Chemistry on a Renewable Substrate

This pathway is the most direct, assuming the availability of enantiopure (S)-3-aminobutanoic acid from a renewable source. The final step is a classic Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. [10]This method is straightforward, high-yielding, and utilizes common laboratory reagents. The primary challenge and opportunity lie in the sustainable production of the chiral amino acid precursor itself.

Renewable Feedstock: (S)-3-Aminobutanoic Acid

The development of fermentative routes to produce non-proteinogenic amino acids is an active area of metabolic engineering. By engineering microorganisms like E. coli or S. cerevisiae with tailored biosynthetic pathways, it is feasible to produce (S)-3-aminobutanoic acid directly from glucose or other renewable carbon sources. This biological route provides the chiral precursor with perfect enantioselectivity.

Experimental Workflow: The Final Chemical Step

This workflow is the most concise, focusing on the conversion of the bio-derived chiral acid to its corresponding methyl ester.

Caption: Direct synthesis from a bio-produced chiral amino acid.

Detailed Protocol: Fischer Esterification

This protocol is adapted from a standard procedure for the esterification of amino acids. [10]

-

Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-3-aminobutanoic acid (1 equivalent).

-

Reagent Addition: Add anhydrous methanol (5-10 volumes). Cool the suspension in an ice-water bath to 0-10°C.

-

Catalyst Addition: Slowly and carefully add thionyl chloride (1.2 equivalents) dropwise to the cooled suspension. Thionyl chloride reacts with methanol to form HCl in situ, which is the acid catalyst, and methyl sulfite.

-

Reaction Conditions: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux until the reaction is complete, as monitored by TLC or LC-MS (typically 4-6 hours).

-

Work-up and Purification: Cool the reaction mixture to room temperature. Remove the excess methanol and volatile byproducts under reduced pressure. The resulting crude product, typically the hydrochloride salt, can be used as is or neutralized with a base and extracted to yield the free amine ester.

Performance Data

| Parameter | Expected Value | Rationale & Insights |

| Yield | > 95% | Fischer esterification is a highly efficient and equilibrium-driven process. Using a large excess of methanol as the solvent drives the reaction to completion, ensuring a high yield. [10] |

| Purity | > 99% | The reaction is very clean. The primary product is often the hydrochloride salt, which can be easily isolated in high purity by simple concentration. [10] |

| Enantiomeric Purity | > 99% e.e. | This reaction does not affect the stereocenter. The enantiopurity of the product is entirely dependent on the enantiopurity of the starting amino acid. |

| Scalability | Excellent | This is a robust and well-understood chemical transformation that is readily scalable for industrial production. |

Conclusion and Future Outlook

The synthesis of this compound from renewable sources is not merely a theoretical exercise but a practical reality achievable through multiple robust strategies.

-

Asymmetric biocatalysis using transaminases offers the most elegant and atom-economical route, converting a simple prochiral ketone directly into the desired product with near-perfect enantioselectivity.

-

Chemoenzymatic kinetic resolution via lipases provides a reliable method to resolve a racemic mixture, capitalizing on the ruggedness and reusability of enzymes like CALB, though it is inherently limited by a 50% theoretical yield.

-

Direct esterification of bio-produced (S)-3-aminobutanoic acid represents the most straightforward chemical step, shifting the primary challenge to the upstream fermentative production of the chiral precursor.

The future of sustainable pharmaceutical manufacturing will undoubtedly involve a deeper integration of these technologies. Continued advances in enzyme engineering will yield transaminases and lipases with even broader substrate scopes, higher activities, and greater stability. [7]Concurrently, progress in metabolic engineering and synthetic biology will enable the large-scale production of complex chiral intermediates like (S)-3-aminobutanoic acid directly from crude biomass, further shortening the synthetic pathway and enhancing the overall sustainability of the process. [11]By embracing these biocatalytic and bio-based approaches, the scientific community can continue to deliver life-saving medicines while safeguarding the health of our planet.

References

- Taizhou Da Chen Pharmaceutical Co Ltd. (2020). Synthesis method of (R) -3-aminobutanol. CN110683960A.

-

Gröger, H., & Hummel, W. (2014). Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Green Chemistry. [Link]

- Hoechst Aktiengesellschaft. (1990).

- Shandong Chengchuang Pharmaceutical Technology Co Ltd. (2022).

-

Glindia. (n.d.). Methyl 3-Aminocrotonate. [Link]

-

The Journal of Organic Chemistry. (2024). Ahead of Print. ACS Publications. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53487346, this compound hydrochloride. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9118386, this compound. [Link]

-

Royal Society of Chemistry. (2015). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry. [Link]

-

Wang, H., et al. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Bioorganic Chemistry. [Link]

-

Forró, E., & Fülöp, F. (2003). The first direct enzymatic hydrolysis of alicyclic beta-amino esters: a route to enantiopure cis and trans beta-amino acids. PubMed. [Link]

-

Cassimjee, K. E., et al. (2011). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Chemical Communications. [Link]

-

D'Elia, V., et al. (2021). Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates. ACS Catalysis. [Link]

-

ResearchGate. (2019). Making natural products from renewable feedstocks: back to the roots?. [Link]

-

Xue, Y., Cao, C., & Zheng, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]

-

Poór, P., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. [Link]

-

ResearchGate. (2011). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. [Link]

-

Paizs, C., et al. (2011). Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. PubMed Central. [Link]

-

Poór, P., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. PMC - NIH. [Link]

-

Royal Society of Chemistry. (2019). Making natural products from renewable feedstocks: back to the roots?. [Link]

-

ResearchGate. (2014). Low Risk Synthesis of Energetic Poly(3‐Azidomethyl‐3‐Methyl Oxetane) from Tosylated Precursors. [Link]

-

ChemRxiv. (2024). Efficient Access to β-Branched Noncanonical Amino Acids via Transaminase-Catalyzed Dynamic Kinetic Resolutions Driven by a Lysine Amine Donor. [Link]

-

ReAgent Chemicals. (2022). Using Renewable Feedstocks in Chemistry. [Link]

-

Bunnage, M. E., et al. (2003). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. PubMed. [Link]

-

ResearchGate. (2015). Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. [Link]

-

MDPI. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

-

Le, T., et al. (2023). Enhancing a Sphaerobacter thermophilus ω-transaminase for kinetic resolution of β- and γ-amino acids. PMC - PubMed Central. [Link]

-

PMC - NIH. (2025). Hazelnut: Explorations toward the Biocatalytic Synthesis of its Aroma Precursor. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Making natural products from renewable feedstocks: back to the roots? - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00040B [pubs.rsc.org]

- 3. reagent.co.uk [reagent.co.uk]

- 4. home - Glindia [glindiachemicals.com]

- 5. This compound | C5H11NO2 | CID 9118386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancing a Sphaerobacter thermophilus ω-transaminase for kinetic resolution of β- and γ-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The first direct enzymatic hydrolysis of alicyclic beta-amino esters: a route to enantiopure cis and trans beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Spectroscopic Characterization of Methyl (3S)-3-aminobutanoate

Molecular Structure and Key Features

Methyl (3S)-3-aminobutanoate possesses a stereogenic center at the C3 position, a primary amine, and a methyl ester functional group. These features give rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and the assessment of its purity.

Molecular Formula: C₅H₁₁NO₂[1]

Molecular Weight: 117.15 g/mol [1]

CAS Number: 83509-89-1

Caption: 2D Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon environment.

Experimental Protocol for NMR Data Acquisition

For the acquisition of high-quality NMR spectra, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (NH₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Optimize the receiver gain and use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH₃ (ester) | ~3.67 | Singlet (s) | 3H |

| -CH-NH₂ | ~3.40 | Sextet (sext) | 1H |

| -CH₂- | ~2.40 | Doublet of doublets (dd) | 2H |

| -NH₂ | ~1.50 (broad) | Singlet (s) | 2H |

| -CH-CH₃ | ~1.18 | Doublet (d) | 3H |

Interpretation of Predicted ¹H NMR Spectrum:

-

The methyl ester protons (-OCH₃) are expected to appear as a singlet around 3.67 ppm due to the deshielding effect of the adjacent oxygen atom.

-

The methine proton (-CH-NH₂) at the stereocenter is coupled to the adjacent methylene protons and the methyl protons, resulting in a complex multiplet, predicted here as a sextet, around 3.40 ppm.

-

The two methylene protons (-CH₂-) are diastereotopic due to the adjacent chiral center and are expected to appear as a doublet of doublets around 2.40 ppm. They are coupled to the methine proton.

-

The amine protons (-NH₂) are exchangeable and their chemical shift can vary depending on the solvent, concentration, and temperature. They are expected to appear as a broad singlet around 1.50 ppm.

-

The methyl protons (-CH-CH₃) are coupled to the adjacent methine proton, resulting in a doublet around 1.18 ppm.

Caption: Workflow for ¹H NMR Analysis.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound is summarized below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C =O (ester) | ~172.5 |

| -O-C H₃ (ester) | ~51.5 |

| -C H-NH₂ | ~48.0 |

| -C H₂- | ~42.0 |

| -CH-C H₃ | ~22.0 |

Interpretation of Predicted ¹³C NMR Spectrum:

-

The carbonyl carbon (-C=O) of the ester is the most deshielded carbon and is expected to appear at the lowest field, around 172.5 ppm.

-

The methyl carbon of the ester (-O-CH₃) will be found around 51.5 ppm.

-

The methine carbon attached to the amine group (-CH-NH₂) at the stereocenter is predicted to resonate around 48.0 ppm.

-

The methylene carbon (-CH₂-) is expected at approximately 42.0 ppm.

-

The methyl carbon (-CH-CH₃) will be the most shielded carbon, appearing at the highest field around 22.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, C-H, C=O, and C-O bonds.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be collected and subtracted from the sample spectrum.

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (primary amine) | 3300-3500 | Medium, two bands |

| C-H stretch (sp³ hybridized) | 2850-3000 | Medium to Strong |

| C=O stretch (ester) | ~1735 | Strong |

| N-H bend (primary amine) | 1590-1650 | Medium |

| C-O stretch (ester) | 1000-1300 | Strong |

Interpretation of Predicted IR Spectrum:

-

The presence of a primary amine will be indicated by two medium-intensity absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

-

The sp³ C-H stretching vibrations of the methyl and methylene groups will appear as medium to strong bands in the 2850-3000 cm⁻¹ region.

-

A very strong and sharp absorption band around 1735 cm⁻¹ is characteristic of the C=O stretching vibration of the saturated ester functional group.

-

The N-H bending vibration of the primary amine is expected to show a medium intensity band in the 1590-1650 cm⁻¹ range.

-

The C-O stretching vibrations of the ester group will give rise to strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound. Electrospray Ionization (ESI) is another suitable option, which would likely show a prominent protonated molecular ion [M+H]⁺.

-

Instrumentation: A mass spectrometer with a suitable analyzer (e.g., quadrupole or time-of-flight) is used.

-

Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.

Predicted Mass Spectrum Data

Molecular Ion (M⁺): m/z = 117

Key Predicted Fragment Ions (m/z):

| m/z | Predicted Fragment Structure | Interpretation |

| 102 | [M - CH₃]⁺ | Loss of a methyl radical from the amine-bearing carbon. |

| 88 | [M - C₂H₅]⁺ or [M - NH₃ - H]⁺ | Complex rearrangement and fragmentation. |

| 74 | [CH(NH₂)CH₂C(O)]⁺ | Alpha-cleavage adjacent to the carbonyl group. |

| 58 | [CH(NH₂)CH₃]⁺ | Cleavage of the C-C bond between C2 and C3. |

| 44 | [CH(NH₂)CH₃]⁺ | A common fragment for primary amines. |

Interpretation of Predicted Mass Spectrum:

-

The molecular ion peak (M⁺) is expected at m/z 117, corresponding to the molecular weight of the compound.

-

Alpha-cleavage is a common fragmentation pathway for amines and esters. The loss of the methyl group from the chiral center would result in a fragment at m/z 102.

-

Another significant fragmentation would be the cleavage of the bond between the carbonyl carbon and the adjacent methylene, leading to a fragment at m/z 74.

-

The cleavage of the C2-C3 bond would generate a prominent ion at m/z 58.

-

A characteristic fragment for primary amines is often observed at m/z 44.

Caption: Predicted MS Fragmentation Pathways.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra serves as a valuable resource for researchers in the fields of organic synthesis, drug discovery, and quality control. While the data presented is based on well-established spectroscopic principles, it is recommended to confirm these predictions with experimental data once the compound is synthesized and purified. The provided protocols for data acquisition offer a standardized approach to obtaining reliable and reproducible spectroscopic results.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

PubChem. (n.d.). Methyl 3-aminobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Methyl (3S)-3-aminobutanoate: A Chiral Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of Methyl (3S)-3-aminobutanoate, a valuable chiral intermediate for researchers, scientists, and professionals in drug development. We will explore its fundamental properties, synthesis, applications, and safety considerations, offering field-proven insights into its utility.

Introduction: The Significance of a Chiral β-Amino Ester

This compound is the methyl ester of (S)-3-aminobutanoic acid. As a chiral molecule, it possesses a defined three-dimensional structure that is critical in the synthesis of stereospecific pharmaceuticals. The presence of both an amine and an ester functional group within a small, defined scaffold makes it a versatile building block for creating more complex molecules. In drug development, chirality is paramount; the biological activity of a drug is often dictated by the specific stereochemistry of its active pharmaceutical ingredient (API). Utilizing pre-defined chiral synthons like this compound is a cornerstone of efficient and predictable asymmetric synthesis, allowing for the construction of enantiomerically pure compounds and avoiding the costly and complex separation of isomers later in the development pipeline.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a starting material are critical for reaction design, purification, and formulation. Below is a summary of the key characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 83509-89-1 | [1][2] |

| Molecular Formula | C₅H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 117.15 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 54-55 °C at 13 Torr | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | (S)-Methyl 3-aminobutanoate | [2] |

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis Protocol: Esterification of (R)-3-Aminobutyric Acid

A common and efficient method for preparing this compound is through the direct esterification of its parent amino acid, (S)-3-aminobutyric acid. The use of thionyl chloride (SOCl₂) in methanol is a classic and reliable approach, known as the Fischer-Speier esterification, which proceeds with high yield.

Causality of Experimental Choices:

-

Methanol as Solvent and Reagent: Methanol serves a dual role. It is the solvent for the reaction and also the alcohol source for the ester formation. Using it in excess drives the reaction equilibrium towards the product side.

-

Thionyl Chloride as Catalyst: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The generated HCl acts as a strong acid catalyst, protonating the carboxylic acid and making it more susceptible to nucleophilic attack by methanol. This avoids the need for handling gaseous HCl directly.

-

Low-Temperature Addition: Thionyl chloride's reaction with methanol is highly exothermic. Adding it slowly at a reduced temperature (0-10 °C) is a critical safety measure to control the reaction rate and prevent dangerous temperature spikes.[4]

Step-by-Step Methodology: [4]

-

Reaction Setup: A clean, dry reaction flask equipped with a magnetic stirrer and a dropping funnel is charged with (S)-3-aminobutyric acid and methanol.

-

Cooling: The flask is cooled in an ice-water bath to bring the internal temperature to between 0-10 °C.

-

Reagent Addition: Thionyl chloride is added dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for several hours or until completion (monitored by TLC or LC-MS).

-

Workup: The reaction mixture is concentrated under reduced pressure to remove excess methanol and HCl. The resulting crude product is then typically neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like dichloromethane.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the final product, this compound. Purity can be assessed by NMR and chiral HPLC.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development & Research

This compound is not just a simple chemical; it is a key that unlocks access to a wide array of complex molecular architectures.

-

Pharmaceutical Intermediates: As an amino ester, it is a precursor for a variety of bioactive molecules. It is utilized in the synthesis of compounds such as beta-lactam antibiotics and other amino acid derivatives.[5] The methyl ester provides a convenient handle for further chemical transformations, such as amide bond formation or reduction to the corresponding amino alcohol.

-

The "Magic Methyl" Effect: The strategic introduction of a methyl group into a drug candidate can profoundly impact its properties. This is often referred to as the "magic methyl" effect.[6] While this compound provides a larger scaffold, the principles apply. The methyl group can enhance binding affinity by displacing water molecules in a protein's active site, modulate metabolic stability by blocking sites of oxidation, and influence the overall conformation of the molecule.[6][7] Using building blocks like this compound allows for the precise placement of such groups.

-

Chiral Ligands and Catalysts: The amino group can be further functionalized to create chiral ligands for asymmetric catalysis, a field crucial for the large-scale, enantioselective production of pharmaceuticals.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The hydrochloride salt form, which is a solid, often has more extensive safety data available.

-

GHS Hazard Statements: The hydrochloride salt is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry place, often under an inert atmosphere for long-term stability.

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9]

-

Skin Contact: Wash off immediately with soap and plenty of water.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

Ingestion: Rinse mouth with water and seek immediate medical advice.[9]

Conclusion

This compound stands out as a high-value chiral building block in the field of organic synthesis and drug discovery. Its defined stereochemistry and bifunctional nature provide a reliable and efficient starting point for the synthesis of complex, enantiomerically pure target molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any scientist looking to leverage its full potential in their research and development endeavors.

References

- (s)

-

This compound hydrochloride | C5H12ClNO2 | CID 53487346 - PubChem. (URL: [Link])

-

This compound | C5H11NO2 | CID 9118386 - PubChem. (URL: [Link])

-

Methyl 3-aminobutanoate | C5H11NO2 | CID 12500430 - PubChem. (URL: [Link])

- CN110683960A - Synthesis method of (R)

-

[Application of methyl in drug design] - PubMed. (URL: [Link])

-

Methyl 3-Aminocrotonate - Glindia. (URL: [Link])

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (URL: [Link])

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C5H11NO2 | CID 9118386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-aminobutanoate | C5H11NO2 | CID 12500430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 5. home - Glindia [glindiachemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | C5H12ClNO2 | CID 53487346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Chiral Synthon: A Technical Guide to Chiral Pool Synthesis Starting from Methyl (3S)-3-Aminobutanoate

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of stereochemically defined molecules is a cornerstone of innovation. Chiral pool synthesis, a strategy that utilizes readily available enantiopure natural products as starting materials, offers a direct and cost-effective route to complex chiral molecules. Among the diverse array of chiral building blocks, Methyl (3S)-3-aminobutanoate, a derivative of (S)-3-aminobutanoic acid, has emerged as a particularly valuable and versatile synthon. This guide provides an in-depth technical exploration of its synthetic utility, focusing on key transformations, mechanistic insights, and practical, field-proven protocols.

Introduction to this compound: A Profile of a Privileged Chiral Building Block

This compound, available commercially often as its hydrochloride salt for enhanced stability and solubility, possesses a unique combination of functionality that underpins its synthetic versatility. The presence of a stereogenic center at the β-position to the carbonyl group, a primary amine, and a modifiable ester moiety makes it a powerful tool for introducing chirality and constructing diverse molecular architectures. Its defined stereochemistry is crucial for controlling the three-dimensional arrangement of atoms in target molecules, a critical factor for the biological activity of many pharmaceuticals.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 83509-89-1 |

Data sourced from PubChem CID 9118386.[1]

The strategic value of this molecule lies in its ability to serve as a precursor to a variety of chiral scaffolds, including but not limited to β-lactams, pyrrolidines, and piperidines, which are prevalent in numerous biologically active compounds.

Core Synthetic Transformations: Unlocking the Potential of a Chiral Synthon

The synthetic utility of this compound is realized through a series of key transformations that leverage its inherent functionality. These include N-functionalization, ester manipulation, and cyclization strategies.

N-Acylation and N-Protection: The Gateway to Diverse Functionality

The primary amine of this compound is a key handle for molecular elaboration. Its nucleophilicity allows for straightforward N-acylation and N-protection, which are often the initial steps in a synthetic sequence.

Expertise & Experience: The choice of protecting group is critical and is dictated by the planned subsequent reaction conditions. For instance, the tert-butoxycarbonyl (Boc) group is widely used due to its stability under a range of conditions and its facile removal under acidic conditions. This strategic protection prevents unwanted side reactions of the amine and allows for the selective manipulation of the ester functionality.

Experimental Protocol: N-Boc Protection of this compound

This protocol describes a standard procedure for the N-protection of the amine functionality.

-

Dissolution: Dissolve this compound hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Base Addition: Cool the solution to 0 °C and add a base, such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), to neutralize the hydrochloride and free the amine.

-

Acylating Agent: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected product, which can be further purified by column chromatography if necessary.

This N-protected intermediate is now primed for a variety of subsequent transformations, including diastereoselective alkylations or cyclization reactions.

Diastereoselective Synthesis of β-Lactams: The Staudinger Cycloaddition

The β-lactam ring is a cornerstone of many life-saving antibiotics. This compound can serve as a chiral precursor for the diastereoselective synthesis of these valuable heterocycles via the Staudinger [2+2] cycloaddition between a ketene and an imine.

Mechanistic Insight: The stereochemical outcome of the Staudinger reaction is highly dependent on the geometry of the imine and the ketene, as well as the reaction conditions. By forming an imine from the chiral amine of this compound, the stereocenter at the β-position can influence the facial selectivity of the ketene addition, leading to the preferential formation of one diastereomer.

Conceptual Workflow for β-Lactam Synthesis:

Caption: Conceptual workflow for β-lactam synthesis.

While a specific, detailed protocol starting directly from this compound for a high-yielding, diastereoselective Staudinger reaction is not readily found in general literature, the principles of this transformation are well-established. The key to success lies in the careful selection of the aldehyde to form the imine and the ketene precursor to control the stereochemical outcome.

Synthesis of Chiral Piperidines: Building Privileged Scaffolds

The piperidine motif is a ubiquitous feature in a vast number of pharmaceuticals and natural products.[2] Chiral pool synthesis starting from amino acids provides an effective strategy for the enantioselective synthesis of substituted piperidines.[3]

Expertise & Experience: A common strategy involves the conversion of the starting amino acid derivative into a linear precursor containing electrophilic and nucleophilic centers poised for cyclization. For this compound, this can be achieved through a sequence of reduction, activation of the resulting hydroxyl group, and intramolecular nucleophilic substitution by the nitrogen atom.

Illustrative Synthetic Pathway to a Chiral Piperidine Derivative:

Caption: Pathway to a chiral piperidine derivative.

Detailed Protocol: Synthesis of a Chiral 3-Substituted Piperidine Precursor

This protocol outlines the initial steps towards the synthesis of a chiral piperidine, focusing on the reduction of the ester and activation of the resulting alcohol.

-

Ester Reduction: To a solution of N-Boc-protected this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Extraction: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude chiral amino alcohol. Purify by column chromatography.

-

Hydroxyl Activation: Dissolve the purified amino alcohol (1.0 eq) in anhydrous DCM at 0 °C. Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq).

-

Reaction and Work-up: Stir the reaction at room temperature overnight. Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain the tosylated product, which can be used in the subsequent cyclization step.

Quantitative Data Summary

The following table summarizes representative yields for the initial protection step, which is a crucial and well-documented transformation. Data for subsequent, more complex transformations are highly substrate- and condition-dependent and should be referenced from specific literature sources for the target molecule of interest.

| Transformation | Starting Material | Product | Reagents | Typical Yield |

| N-Boc Protection | This compound HCl | N-Boc-Methyl (3S)-3-aminobutanoate | Boc₂O, Et₃N, DCM | >90% |

Conclusion and Future Outlook

This compound stands as a testament to the power and elegance of chiral pool synthesis. Its ready availability, inherent chirality, and versatile functionality provide a reliable and efficient starting point for the synthesis of a wide range of complex and valuable chiral molecules. The transformations outlined in this guide represent fundamental strategies that can be adapted and expanded upon to access novel chemical entities. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such privileged chiral building blocks will undoubtedly remain a cornerstone of modern drug discovery and development. Future innovations in catalysis and synthetic methodology will likely further expand the synthetic repertoire of this valuable chiral synthon, enabling the construction of even more intricate and biologically potent molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

- Watson, P. S., Jiang, B., & Scott, B. (2000). Recent advances in the synthesis of piperidones and piperidines.

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved January 17, 2026, from [Link]

Sources

A Technical Guide to the Biological Significance of Methyl (3S)-3-aminobutanoate Derivatives as GABA B Receptor Modulators

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction

In the landscape of neuropharmacology, the modulation of inhibitory neurotransmission remains a cornerstone of therapeutic development for a vast array of central nervous system (CNS) disorders. The primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), exerts its effects through two main receptor classes: the ionotropic GABA A receptors and the metabotropic G-protein coupled GABA B receptors.[1] While the former are well-known targets for benzodiazepines and barbiturates, the GABA B receptor system offers a distinct and powerful point of intervention.

Methyl (3S)-3-aminobutanoate, a chiral derivative of 3-aminobutanoic acid, serves as a critical stereospecific building block for a class of compounds that selectively target these GABA B receptors.[2][3][4] The enantiomeric purity of this scaffold is paramount, as the biological activity of resulting ligands is often confined to a single stereoisomer.[5] This guide provides an in-depth exploration of the biological significance of these derivatives, focusing on their mechanism of action at the GABA B receptor, their therapeutic potential, and the validated experimental workflows required to characterize their activity.

The GABA B Receptor: A Heterodimeric GPCR at the Core of Neuronal Inhibition

To comprehend the significance of this compound derivatives, one must first understand their primary molecular target. Unlike the ligand-gated ion channels of the GABA A family, the GABA B receptor is a Class C G-protein coupled receptor (GPCR) that functions as an obligate heterodimer, composed of GABA B1 and GABA B2 subunits.[6][7][8][9]

Structural and Functional Organization:

-

GABA B1 Subunit: Contains the orthosteric binding site for GABA and its analogs within its large extracellular "Venus flytrap" domain.[6][8] It exists in two primary isoforms, GABA B1a and GABA B1b, which exhibit differential localization.[9]

-

GABA B2 Subunit: Essential for trafficking the receptor to the cell surface and for coupling to intracellular G-proteins (primarily Gαi/o). It does not bind GABA but is activated upon conformational changes induced by agonist binding to the GABA B1 subunit.

Localization and Downstream Signaling: The differential localization of the GABA B1 isoforms dictates their primary function. GABA B1a is predominantly found on presynaptic terminals, where it acts as a heteroreceptor to inhibit the release of excitatory neurotransmitters like glutamate.[9] Conversely, GABA B1b is primarily located on postsynaptic dendritic spines, where its activation leads to hyperpolarization.[9]

Upon agonist binding, the activated Gαi/o protein initiates a cascade of downstream events:

-

Presynaptic Inhibition: The Gβγ subunit directly inhibits voltage-gated Ca2+ channels, reducing calcium influx and thereby suppressing neurotransmitter vesicle fusion and release.[10]

-

Postsynaptic Inhibition: The Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to K+ efflux, membrane hyperpolarization, and a reduced likelihood of action potential firing.[10][11]

-

Adenylyl Cyclase Inhibition: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

Protocol 1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radiolabeled antagonist from the GABA B receptor.

-

Causality: A compound with high affinity will displace the radioligand at low concentrations. This assay directly quantifies the physical interaction between the compound and the receptor's orthosteric site.

-

Methodology:

-

Tissue Preparation: Homogenize rat brain cortical tissue in a buffered solution. Prepare a crude membrane suspension via centrifugation, which enriches for GABA B receptors. [12] 2. Assay Setup: In a 96-well plate, combine the brain membranes, a fixed concentration of a radiolabeled GABA B antagonist (e.g., [3H]CGP54626), and varying concentrations of the unlabeled test compound. [6][8] 3. Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Protocol 2: [35S]GTPγS Functional Assay

-

Objective: To measure the functional activity of a test compound by quantifying its ability to stimulate G-protein activation downstream of the GABA B receptor.

-

Causality: Agonist binding induces a conformational change in the receptor, causing it to catalyze the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [35S]GTPγS, binds irreversibly, providing a cumulative and measurable signal of receptor activation. [13]* Methodology:

-

Membrane Preparation: Use membranes from either rat brain tissue or a cell line stably overexpressing the human GABA B receptor (e.g., CHO-K1 cells). [6][8] 2. Assay Setup: Combine the membranes, varying concentrations of the test compound, and a fixed concentration of [35S]GTPγS in an assay buffer containing GDP.

-

Incubation: Incubate the reaction mixture to allow for receptor stimulation and [35S]GTPγS binding.

-

Separation & Quantification: Similar to the binding assay, terminate the reaction by rapid filtration and quantify the filter-bound radioactivity via scintillation counting.

-

Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist like GABA or baclofen.

-

In Vivo Evaluation: Assessing Therapeutic Potential

Once a compound demonstrates promising in vitro activity, the next critical step is to assess its effects in a living system. Animal models are indispensable for evaluating therapeutic efficacy and identifying potential side effects.

Exemplar Model: Cocaine Self-Administration and Reinstatement in Rats

-

Objective: To evaluate the potential of a GABA B agonist to reduce the motivation to take cocaine and to prevent relapse to drug-seeking behavior.

-

Causality: This model has high face validity for human addiction. By activating GABA B receptors, the test compound is hypothesized to dampen the dopamine-driven rewarding effects of cocaine, making it less reinforcing, and to inhibit the glutamatergic signaling that drives cue-induced drug seeking (relapse). [14][15]* Methodology:

-

Surgical Preparation: Rats are surgically implanted with intravenous catheters.

-

Acquisition Phase (Self-Administration): Rats are placed in operant chambers where they can press a lever to receive an intravenous infusion of cocaine. This phase measures the reinforcing (rewarding) properties of the drug. The test compound can be administered prior to sessions to see if it reduces the number of infusions the animals will self-administer. [15] 3. Extinction Phase: The cocaine is removed, and lever presses no longer result in an infusion. The animals learn to stop pressing the lever.

-

Reinstatement Phase (Relapse Model): After extinction, the animals are exposed to a cue previously associated with the drug (e.g., a light or tone) or a small, non-contingent "priming" dose of cocaine. This typically causes a robust reinstatement of lever-pressing (drug-seeking behavior). The test compound is administered before this session to assess its ability to prevent this relapse behavior. [15] 5. Control Measures: Throughout all phases, locomotor activity should be monitored to ensure that any reduction in lever pressing is due to a specific effect on motivation and not simply sedation or motor impairment. [16]

-

Future Directions: Beyond Orthosteric Agonism

While full agonists acting at the orthosteric site have proven therapeutic value, their clinical utility can be limited by side effects such as sedation, muscle weakness, and cognitive impairment. [17]The field is evolving to overcome these challenges.

-

Positive Allosteric Modulators (PAMs): These compounds do not activate the receptor directly but bind to a different (allosteric) site. In the presence of the endogenous agonist GABA, PAMs enhance the receptor's response. This approach offers a more nuanced modulation of the system, potentially amplifying physiological GABAergic tone without the "on/off" effects of a full agonist, leading to a superior side-effect profile. [16][17]* Isoform-Specific Ligands: Developing compounds that can selectively target the presynaptic GABA B1a or postsynaptic GABA B1b isoforms could lead to more targeted therapies. [9]For example, a purely presynaptic agent might offer robust anti-addiction or analgesic effects with minimal postsynaptic side effects like sedation.

Conclusion

Derivatives of this compound are foundational tools in the exploration and therapeutic targeting of the GABA B receptor system. Their significance lies in their ability to selectively modulate a key inhibitory pathway in the central nervous system. Through a rigorous and logical cascade of in vitro and in vivo characterization, these compounds can be validated as potent agonists with therapeutic potential in spasticity, pain, addiction, and beyond. As our understanding of the GABA B receptor deepens, the development of next-generation modulators, such as PAMs and isoform-specific ligands built upon these chiral scaffolds, holds the promise of delivering more effective and better-tolerated treatments for a host of challenging neurological and psychiatric disorders.

References

- Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.

-

Malcangio, M., & Bowery, N. G. (1995). Possible therapeutic application of GABAB receptor agonists and antagonists. Clinical Neuropharmacology, 18(4), 285-305. [Link]

- Synapse. (2024). What are GABAB receptor agonists and how do they work?

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 5, Unit 5.5. [Link]

-

Lu, Y., et al. (2025). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. Medicinal Research Reviews. [Link]

-

Evenseth, L., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 10(21), 22005-22017. [Link]

-

Evenseth, L., Russotto, C., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. Semantic Scholar. [Link]

- Patsnap Synapse. (2024). What are GABA receptor agonists and how do they work?

-

Evenseth, L., et al. (2025). Identification of Orthosteric GABA B Receptor Ligands by Virtual Screening and In Vitro Validation. PubMed. [Link]

-

Evenseth, L., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]

-

Frankowska, M., et al. (2020). The impact of GABA B receptors and their pharmacological stimulation on cocaine reinforcement and drug-seeking behaviors in a rat model of depression. European Journal of Pharmacology, 882, 173324. [Link]

-

O'Brien, R. E., et al. (2011). GABAB receptors and glucose homeostasis: evaluation in GABAB receptor knockout mice. American Journal of Physiology-Endocrinology and Metabolism, 300(1), E139-E148. [Link]

-

Jacobsen, J. C., et al. (2014). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Psychopharmacology, 231(15), 3051-3061. [Link]

-

Berthelot, P., et al. (1987). Synthesis and Pharmacological Evaluation of Gamma-Aminobutyric Acid Analogues. New Ligand for GABAB Sites. Journal of Medicinal Chemistry, 30(4), 743-746. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of (R)-3-aminobutanoic Acid Methyl Ester Hydrochloride in Synthesis.

-

Fadda, P., et al. (2011). Activation of the GABAB Receptor Prevents Nicotine-Induced Locomotor Stimulation in Mice. Pharmacology, 88(5-6), 291-297. [Link]

-

Jacobson, L. H., & Cryan, J. F. (2014). Identifying the role of pre-and postsynaptic GABAB receptors in behavior. Neuroscience & Biobehavioral Reviews, 47, 585-595. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

- Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32.

-

FooDB. (2010). Showing Compound 3-Aminobutanoic acid (FDB008314). FooDB. [Link]

Sources

- 1. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound hydrochloride | C5H12ClNO2 | CID 53487346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C5H11NO2 | CID 9118386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation | Semantic Scholar [semanticscholar.org]

- 8. Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identifying the role of pre-and postsynaptic GABAB receptors in behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are GABAB receptor agonists and how do they work? [synapse.patsnap.com]

- 11. Possible therapeutic application of GABAB receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The impact of GABAB receptors and their pharmacological stimulation on cocaine reinforcement and drug-seeking behaviors in a rat model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of the GABAB Receptor Prevents Nicotine-Induced Locomotor Stimulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl (3S)-3-aminobutanoate and its Structural Analogs: Synthesis, Properties, and Therapeutic Potential

Abstract: This technical guide provides a comprehensive overview of Methyl (3S)-3-aminobutanoate, a valuable chiral building block in medicinal chemistry. We delve into its physicochemical properties and stereochemical significance, offering detailed protocols for its synthesis and the preparation of its structural analogs, with a particular focus on N-acyl derivatives. The guide explores the pharmacological landscape of these compounds, highlighting their potential as modulators of the GABAergic system. Through a systematic examination of structure-activity relationships, we elucidate the key molecular features governing their biological activity. Furthermore, we present detailed experimental protocols for the biological evaluation of these analogs, including in vitro assays for GABA receptor modulation. Finally, we discuss the potential therapeutic applications of these compounds in the central nervous system and their role in the development of advanced drug delivery systems, outlining future perspectives and challenges in the field.

Introduction to this compound

This compound is a chiral ester of β-aminobutyric acid, a naturally occurring β-amino acid.[1] Its structure, featuring a stereocenter at the C3 position, makes it a valuable and versatile building block for the synthesis of a wide range of more complex chiral molecules, particularly in the pharmaceutical industry. The presence of both an amino and an ester functional group allows for a variety of chemical transformations, making it an attractive starting material for the generation of compound libraries for drug discovery.

Physicochemical Properties and Stereochemistry

The physicochemical properties of this compound are summarized in the table below. The (S)-enantiomer is specified, highlighting the importance of stereochemistry in its biological interactions. The molecule's properties, such as its moderate polarity and potential for hydrogen bonding, influence its solubility and interactions with biological targets.

| Property | Value | Reference |

| Molecular Formula | C5H11NO2 | [2] |

| Molecular Weight | 117.15 g/mol | [2] |

| Boiling Point | 54-55 °C at 13 Torr | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | (S)-Methyl 3-aminobutanoate, Methyl (S)-3-aminobutanoate | [2] |

| Chirality | (S) at C3 | [2] |

Significance as a Chiral Building Block in Medicinal Chemistry

Chirality is a fundamental aspect of drug design, as the stereochemistry of a molecule can dramatically affect its pharmacological and toxicological properties.[4] this compound, as a readily available chiral molecule, serves as a crucial starting point for the asymmetric synthesis of numerous pharmaceutical agents. Its incorporation into drug candidates can help to achieve higher potency, selectivity, and a better safety profile by ensuring a precise three-dimensional fit with the biological target.

Overview of Biological Relevance and Therapeutic Potential

The biological activities of β-amino acids and their derivatives are diverse and of significant interest in medicinal chemistry.[5] There is growing evidence that structural analogs of this compound may exert their effects through modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[6] This suggests potential therapeutic applications in a range of neurological and psychiatric disorders characterized by an imbalance in GABAergic neurotransmission, such as epilepsy, anxiety, and sleep disorders.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs is a key focus of this guide, with an emphasis on practical and scalable methods.

Synthesis of the Core Scaffold: this compound

The most direct method for the synthesis of this compound is the esterification of (S)-3-aminobutanoic acid.

-

Reaction Setup: In a clean reaction vessel, suspend (R)-3-aminobutyric acid (50 g) in methanol (240 g).

-

Cooling: Cool the mixture to 0-10 °C using an ice-water bath.

-

Reagent Addition: Slowly add thionyl chloride (66.4 g) dropwise to the cooled suspension, maintaining the temperature between 0-10 °C.

-

Reaction: After the addition is complete, raise the temperature to reflux and continue the reaction until the starting material is consumed (monitored by a suitable method, such as TLC or LC-MS).

-

Work-up: Concentrate the reaction mixture under reduced pressure to obtain the product.

The use of thionyl chloride for this esterification is efficient, but care must be taken due to its corrosive and reactive nature. The reaction should be performed in a well-ventilated fume hood. The temperature control during the addition of thionyl chloride is crucial to prevent side reactions. The progress of the reaction should be carefully monitored to ensure complete conversion and to avoid degradation of the product.

Synthesis of N-Acyl Analogs

N-acylation of the primary amine of this compound is a straightforward method to generate a diverse range of analogs with potentially altered pharmacological properties.

-

Starting Material: Dissolve Methyl (R)-3-aminobutyrate hydrochloride (50 g) and sodium carbonate (41.4 g) in water (400 g) in a suitable reaction vessel.

-

Cooling: Cool the solution to 0-10 °C.

-

Acylating Agent Addition: Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) dropwise, maintaining the temperature between 0-10 °C.

-

Reaction: After the addition, warm the mixture to 20-30 °C and stir for 3-4 hours, or until the reaction is complete.

-

Work-up: Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the N-acylated product.

Following the general protocol, various N-acyl derivatives can be synthesized. For example, using acetyl chloride yields (R)-3-acetamido methyl butyrate, and benzoyl chloride yields (R)-3-benzamido methyl butyrate.[2]

Modification of the amino group through acylation can significantly impact the molecule's properties. It can alter the compound's lipophilicity, hydrogen bonding capacity, and steric bulk, all of which can influence its absorption, distribution, metabolism, excretion (ADME) profile, and its binding affinity for biological targets.

Synthesis of Analogs with Backbone Modifications

Further diversification of the this compound scaffold can be achieved by introducing substituents at the α- and β-positions of the butanoate backbone. These modifications can provide valuable insights into the structure-activity relationships of this class of compounds. The synthesis of such analogs often requires more complex multi-step synthetic routes.

Purification and Characterization of Analogs

Purification of the synthesized analogs is typically achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and purity of the compounds are confirmed using a combination of spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Physicochemical and Pharmacological Properties of Structural Analogs

The structural modifications of the this compound core can have a profound impact on the resulting analogs' physicochemical and pharmacological properties.

Impact of Structural Modifications on Physicochemical Properties

The addition of acyl groups or other substituents can significantly alter the lipophilicity of the molecule, which is a key determinant of its ability to cross cell membranes, including the blood-brain barrier. Generally, increasing the length of an acyl chain or adding aromatic groups will increase the LogP value, making the compound more lipophilic and potentially enhancing its CNS penetration.

The introduction of different functional groups can also exert stereoelectronic effects, influencing the molecule's conformation and its interaction with target proteins. For example, the electronic nature of the substituents on an N-benzoyl group can affect the charge distribution within the molecule and its binding affinity.

Pharmacological Profile: Modulation of the GABAergic System

The primary pharmacological interest in analogs of this compound lies in their potential to modulate the GABAergic system.

The GABA system is the main inhibitory neurotransmitter system in the brain and plays a crucial role in regulating neuronal excitability.[6] Key components of this system include:

-

GABA receptors: These are the primary targets for GABA and can be broadly classified into GABAA and GABAB receptors. GABAA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission, while GABAB receptors are G-protein coupled receptors that produce slower and more prolonged inhibitory signals.[6]

-

Glutamic acid decarboxylase (GAD): This is the enzyme responsible for synthesizing GABA from glutamate.

-

GABA transaminase (GAT): This enzyme is responsible for the degradation of GABA.

β-Amino acid derivatives can interact with the GABA system in several ways. They can act as agonists or antagonists at GABA receptors, or they can modulate the activity of the enzymes involved in GABA metabolism, such as GAD and GAT. For example, some 3-alkyl-4-aminobutanoic acids have been shown to activate GAD, leading to an increase in GABA levels and subsequent anticonvulsant effects.[7]

The activation of GABAA receptors by agonists leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential. This is the fundamental mechanism of fast synaptic inhibition in the brain. Modulation of GABAB receptors can lead to the inhibition of adenylyl cyclase and the opening of potassium channels, also resulting in an inhibitory effect.

Caption: Simplified diagram of GABAergic signaling and potential points of modulation by β-amino acid analogs.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of the analogs and their biological activity is crucial for the rational design of more potent and selective compounds.

Rationale and Methodology for SAR Analysis

SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. This allows for the identification of key structural features, or pharmacophores, that are essential for activity, as well as regions of the molecule that can be modified to improve properties such as potency, selectivity, and metabolic stability.

SAR of N-Acylated Analogs

For N-acylated analogs of this compound, the nature of the acyl group is a key determinant of activity.

The size, shape, and electronic properties of the acyl group can influence how the molecule fits into the binding pocket of its target receptor. For example, bulky acyl groups may enhance binding through increased van der Waals interactions, but if they are too large, they may cause steric hindrance and reduce activity. The electronic properties of the acyl group can also affect binding through electrostatic interactions.

A systematic study of a series of N-acylated analogs would be necessary to establish a quantitative structure-activity relationship (QSAR). This would involve synthesizing a library of compounds with varying acyl groups and measuring their activity in a relevant biological assay. The data could then be used to build a computational model that can predict the activity of new, unsynthesized analogs.

Table of Hypothetical SAR Data for N-Acylated Analogs at GABAA Receptors

| Analog (N-substituent) | Lipophilicity (calc. LogP) | GABAA Receptor Binding (Ki, nM) | GABAA Receptor Potency (EC50, µM) |

| -H (Parent Compound) | -0.5 | >10,000 | >100 |

| -Acetyl | -0.1 | 5,000 | 50 |

| -Propionyl | 0.4 | 2,500 | 25 |

| -Benzoyl | 1.8 | 500 | 5 |

| -4-Cl-Benzoyl | 2.5 | 250 | 2 |

| -4-MeO-Benzoyl | 1.7 | 600 | 8 |

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental determination is required.

SAR of Backbone-Modified Analogs

Modifications to the carbon backbone of this compound can also have a significant impact on activity. Substituents at the α- and β-positions can influence the molecule's conformation and its interactions with the target protein.

Experimental Protocols for Biological Evaluation

The biological evaluation of this compound analogs typically involves a series of in vitro assays to determine their activity and mechanism of action.

In Vitro Assays for GABA Receptor Modulation

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

-

Receptor Preparation: Prepare a membrane fraction from a suitable source of GABAA receptors (e.g., rat brain cortex or cells expressing recombinant receptors).

-

Assay Buffer: Prepare a suitable buffer, such as Tris-HCl, at a physiological pH.

-

Incubation: In a series of tubes, combine the receptor preparation, a known concentration of [3H]GABA (the radioligand), and varying concentrations of the test compound.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Measure the amount of radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

Functional assays measure the effect of a compound on the activity of the receptor.

The patch-clamp technique can be used to directly measure the ion flow through GABAA receptor channels in response to the application of a test compound. This allows for the determination of whether a compound is an agonist, antagonist, or allosteric modulator of the receptor.

Fluorescent-based assays, such as those using voltage-sensitive dyes or ion-sensitive indicators, can be used to measure changes in membrane potential or intracellular ion concentrations in response to receptor activation. These assays are often amenable to high-throughput screening.

Caption: A typical workflow for the biological evaluation of a library of structural analogs.

In Vitro Assays for GAD and GAT Modulation

To investigate whether the analogs act by modulating GABA metabolism, assays to measure their effects on GAD and GAT activity can be performed.

Therapeutic Applications and Future Perspectives

The development of novel modulators of the GABAergic system is a promising area of research for the treatment of a variety of CNS disorders.

Potential as Anticonvulsants, Anxiolytics, and other CNS-acting agents

Given their likely mechanism of action, analogs of this compound have the potential to be developed as new treatments for epilepsy, anxiety disorders, insomnia, and other conditions associated with GABAergic dysfunction.

Role in the Development of Polyamino Esters for Drug Delivery